molecular formula C18H21NOS2 B2562794 (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396717-31-9

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No.: B2562794
CAS No.: 1396717-31-9
M. Wt: 331.49
InChI Key: PDEXKGALFLMRFN-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a complex organic compound that features both thiophene and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiophene and piperidine precursors, which are then subjected to various condensation and substitution reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or stability. Its applications could extend to fields like electronics and materials science.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 4-piperidone are structurally related.

Uniqueness

What sets (2-(Ethylthio)phenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone apart is its combination of both thiophene and piperidine rings, which imparts unique chemical and biological properties

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c1-2-22-17-6-4-3-5-16(17)18(20)19-10-7-14(8-11-19)15-9-12-21-13-15/h3-6,9,12-14H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEXKGALFLMRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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